molecular formula C18H17NO B13734480 Oxazole, 4,5-diphenyl-2-propyl- CAS No. 20662-95-7

Oxazole, 4,5-diphenyl-2-propyl-

Katalognummer: B13734480
CAS-Nummer: 20662-95-7
Molekulargewicht: 263.3 g/mol
InChI-Schlüssel: WMXSHYISEBGYTE-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Oxazole, 4,5-diphenyl-2-propyl- is a heterocyclic organic compound characterized by a five-membered ring containing both oxygen and nitrogen atoms. This compound is part of the oxazole family, which is known for its significant biological and pharmacological activities. The presence of phenyl groups at positions 4 and 5, along with a propyl group at position 2, makes this compound unique in its structure and properties.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of oxazole, 4,5-diphenyl-2-propyl- typically involves the cyclodehydration of β-hydroxy amides. One common method employs reagents such as Burgess’ reagent, the Mitsunobu reagent, Martin sulfurane, Ph2-SO-Tf2O, or PPh3-CCl4. Another approach involves the use of fluorinating reagents like diethylaminosulfur trifluoride (DAST) and Deoxo-Fluor® . The oxidative aromatization of oxazolines to oxazoles can be achieved using reagents such as 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) and bromotrichloromethane .

Industrial Production Methods

Industrial production of oxazole derivatives often involves flow synthesis techniques. For example, the cyclodehydration of β-hydroxy amides using Deoxo-Fluor® at room temperature, followed by oxidative aromatization using manganese dioxide packed in a reactor, is a method that has been successfully employed .

Analyse Chemischer Reaktionen

Types of Reactions

Oxazole, 4,5-diphenyl-2-propyl- undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation typically yields the corresponding oxazole derivatives, while substitution reactions can introduce various functional groups onto the phenyl rings.

Wirkmechanismus

The mechanism of action of oxazole, 4,5-diphenyl-2-propyl- involves its interaction with specific molecular targets and pathways. For instance, its anti-inflammatory effects are mediated through the inhibition of cyclooxygenase (COX) enzymes, which play a key role in the inflammatory process . The compound’s structure allows it to fit into the active site of these enzymes, thereby blocking their activity and reducing inflammation.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

Oxazole, 4,5-diphenyl-2-propyl- is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of both phenyl and propyl groups enhances its stability and reactivity, making it a valuable compound for various applications in research and industry.

Eigenschaften

CAS-Nummer

20662-95-7

Molekularformel

C18H17NO

Molekulargewicht

263.3 g/mol

IUPAC-Name

4,5-diphenyl-2-propyl-1,3-oxazole

InChI

InChI=1S/C18H17NO/c1-2-9-16-19-17(14-10-5-3-6-11-14)18(20-16)15-12-7-4-8-13-15/h3-8,10-13H,2,9H2,1H3

InChI-Schlüssel

WMXSHYISEBGYTE-UHFFFAOYSA-N

Kanonische SMILES

CCCC1=NC(=C(O1)C2=CC=CC=C2)C3=CC=CC=C3

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.